molecular formula C20H21NO3 B5221709 5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1'-biphenyl]-3(2H)-one

5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1'-biphenyl]-3(2H)-one

Cat. No.: B5221709
M. Wt: 323.4 g/mol
InChI Key: VORNBMQZBNPRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one is an organic compound that features a biphenyl core with an amino group substituted at the 5-position and two methoxy groups at the 2- and 4-positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated phenyl derivative and a boronic acid derivative.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate amine reacts with a halogenated biphenyl derivative.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the synthesis of 5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one: Similar structure but with the amino group at the 4-position.

    5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1’-biphenyl]-2(2H)-one: Similar structure but with the carbonyl group at the 2-position.

Uniqueness

5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one is unique due to the specific positioning of the amino and methoxy groups, which can influence its reactivity and interactions with biological targets. This unique arrangement can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(2,4-dimethoxyanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-23-18-8-9-19(20(13-18)24-2)21-16-10-15(11-17(22)12-16)14-6-4-3-5-7-14/h3-9,12-13,15,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORNBMQZBNPRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.